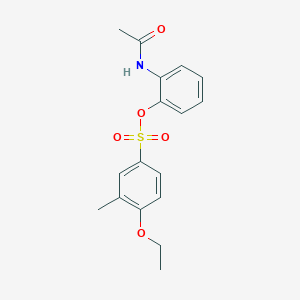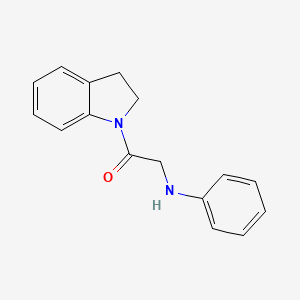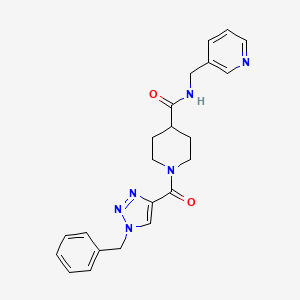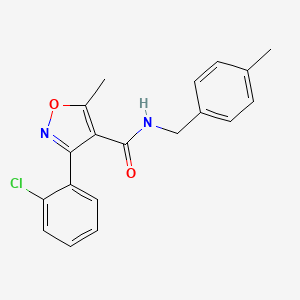
N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. It was first synthesized in 2006 by Abbott Laboratories and has been extensively studied for its potential therapeutic applications.
作用機序
N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide acts as a selective agonist of the CB2 receptor, which is a G protein-coupled receptor that modulates immune function and inflammation. Activation of the CB2 receptor by N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways, resulting in the attenuation of inflammation and pain.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects, including the reduction of inflammatory pain, the inhibition of osteoclast formation and bone resorption, and the modulation of immune function. It has also been found to have neuroprotective effects in models of neurodegenerative diseases.
実験室実験の利点と制限
N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments, including its high selectivity and affinity for the CB2 receptor, its ability to modulate immune function and inflammation, and its potential therapeutic applications in various fields. However, its limitations include its synthetic nature, which may limit its translational potential, and the need for further studies to elucidate its safety and efficacy.
将来の方向性
There are several future directions for the study of N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide, including the investigation of its potential therapeutic applications in various fields, such as pain management, inflammation, and neurological disorders. Further studies are also needed to elucidate its safety and efficacy, as well as its mechanism of action and potential interactions with other drugs. Additionally, the development of novel analogs and derivatives of N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide may lead to the discovery of more potent and selective CB2 receptor agonists with improved pharmacological properties.
合成法
The synthesis of N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide involves several steps, including the reaction of 1-adamantylmethylamine with 4-bromo-2-chloropyridine, followed by the reaction with N-methyl-1H-pyrrole-2-carboxamide. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic applications in various fields, including pain management, inflammation, and neurological disorders. It has been found to have high affinity and selectivity for the cannabinoid CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.
特性
IUPAC Name |
N-(1-adamantylmethyl)-4-bromo-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O/c1-20(16(21)15-5-14(18)9-19-15)10-17-6-11-2-12(7-17)4-13(3-11)8-17/h5,9,11-13,19H,2-4,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHJQEGDYRMWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)C4=CC(=CN4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B7496633.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B7496641.png)


![N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B7496663.png)
![3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B7496673.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B7496675.png)
![5-[[5-(4-Bromophenyl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7496682.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7496687.png)


![N-[2-(dimethylamino)phenyl]furan-3-carboxamide](/img/structure/B7496705.png)
![2-[2-[4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7496718.png)
![[4-[(3-Chloro-4-methylquinolin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7496722.png)